7-hydroxy-2-methyl-5-(2,3,4-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core with a trimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves a multi-step process. One common method includes the condensation of a 3,4,5-trimethoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high-pressure and high-temperature conditions to accelerate the reaction rates. The final product is typically isolated through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular processes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by interacting with tubulin, a protein involved in cell division. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets such as heat shock proteins and kinases, further contributing to its anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin inhibitor with a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Podophyllotoxin: An anti-cancer agent that also targets tubulin
Uniqueness
2-METHYL-5-(2,3,4-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern and the presence of the pyrido[2,3-d]pyrimidine core, which may confer distinct biological activities and pharmacokinetic properties compared to other tubulin inhibitors .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-methyl-5-(2,3,4-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N3O5/c1-8-18-16-13(17(22)19-8)10(7-12(21)20-16)9-5-6-11(23-2)15(25-4)14(9)24-3/h5-6,10H,7H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
RKWAFIRPEBSYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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